

Bis-(N,N'-PEG4-NHS ester)-Cy5 chemical structure

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Compound of Interest

Compound Name: Bis-(N,N'-PEG4-NHS ester)-Cy5

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An In-depth Technical Guide to **Bis-(N,N'-PEG4-NHS ester)-Cy5**

For Researchers, Scientists, and Drug Development Professionals

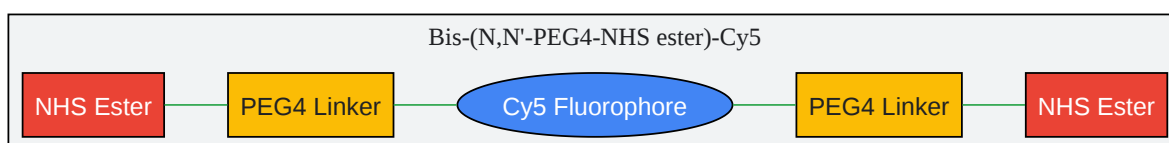
Introduction

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a sophisticated bifunctional, amine-reactive fluorescent labeling reagent. This molecule integrates three key components: a central Cyanine 5 (Cy5) fluorophore, two hydrophilic polyethylene glycol (PEG4) spacers, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups. The Cy5 core provides a strong, photostable signal in the far-red region of the spectrum, a range known for minimal autofluorescence in biological samples.[1][2] The dual NHS esters enable the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.[3][4][5] The hydrophilic PEG4 linkers enhance the water solubility of the entire compound, which is beneficial for bioconjugation reactions in aqueous buffer systems.[6]

This combination of features makes **Bis-(N,N'-PEG4-NHS ester)-Cy5** a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the study of protein-protein interactions.[3][6]

Chemical Structure and Physicochemical Properties

The molecule consists of a central Cy5 dye, flanked on both sides by a PEG4 linker, which is in turn terminated by an NHS ester group. This symmetrical, bifunctional design allows for the crosslinking of two separate amine-containing molecules or the labeling of multiple sites on a single molecule.



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A simplified modular diagram of the **Bis-(N,N'-PEG4-NHS ester)-Cy5** structure.

Physicochemical Data

The key properties of **Bis-(N,N'-PEG4-NHS ester)-Cy5** are summarized below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₅₅ H ₇₃ ClN ₄ O ₁₆	[6][7][8]
Molecular Weight	~1081.7 g/mol	[6][7]
Excitation Maximum (λ _{ex})	649 nm	[6][9]
Emission Maximum (λ _{em})	667 nm	[6][9]
Extinction Coefficient	232,000 M ⁻¹ cm ⁻¹	[6]
Purity	≥98%	[6][8]
Solubility	Water, DMSO, DMF, DCM	[6]
Storage Conditions	-20°C, protect from light	[6]

Mechanism of Action: Amine-Reactive Chemistry

The utility of this reagent is centered on the reactivity of its terminal N-hydroxysuccinimide (NHS) esters. NHS esters are highly efficient electrophilic groups that readily react with nucleophilic primary amines (—NH_2), which are abundantly found at the N-terminus of proteins and on the side chains of lysine residues.[3][10]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester.[3][11] This results in the formation of a highly stable amide bond and the release of NHS as a leaving group.[10][11] This covalent linkage is resistant to hydrolysis under typical physiological conditions, ensuring the stability of the resulting conjugate.[3] The reaction is highly dependent on pH, with optimal efficiency occurring in slightly alkaline conditions (pH 7.2–8.5), where the target amine groups are deprotonated and thus more nucleophilic.[3][12][13]



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Reaction scheme of an NHS ester with a primary amine to form a stable amide bond.

Experimental Protocols

The following is a generalized protocol for labeling a protein with **Bis-(N,N'-PEG4-NHS ester)-Cy5**. The exact amounts and molar ratios should be optimized for each specific application.

Required Materials

- **Bis-(N,N'-PEG4-NHS ester)-Cy5**
- High-quality, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein or other amine-containing biomolecule
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers with primary amines like Tris or glycine.[10][12]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

- Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin column.

Reagent Preparation

- Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.^[14] Ensure the protein solution is free of ammonium ions or amine-containing stabilizers.^[14]
- Dye Solution: Immediately before use, prepare a stock solution of **Bis-(N,N'-PEG4-NHS ester)-Cy5** by dissolving it in high-quality DMSO or DMF.^{[11][12]} The dye is susceptible to hydrolysis, so fresh preparation is critical.^[14]

Labeling Procedure

- Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of dye to protein is a common starting point for optimization.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.^{[10][12]}
- (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

Purification

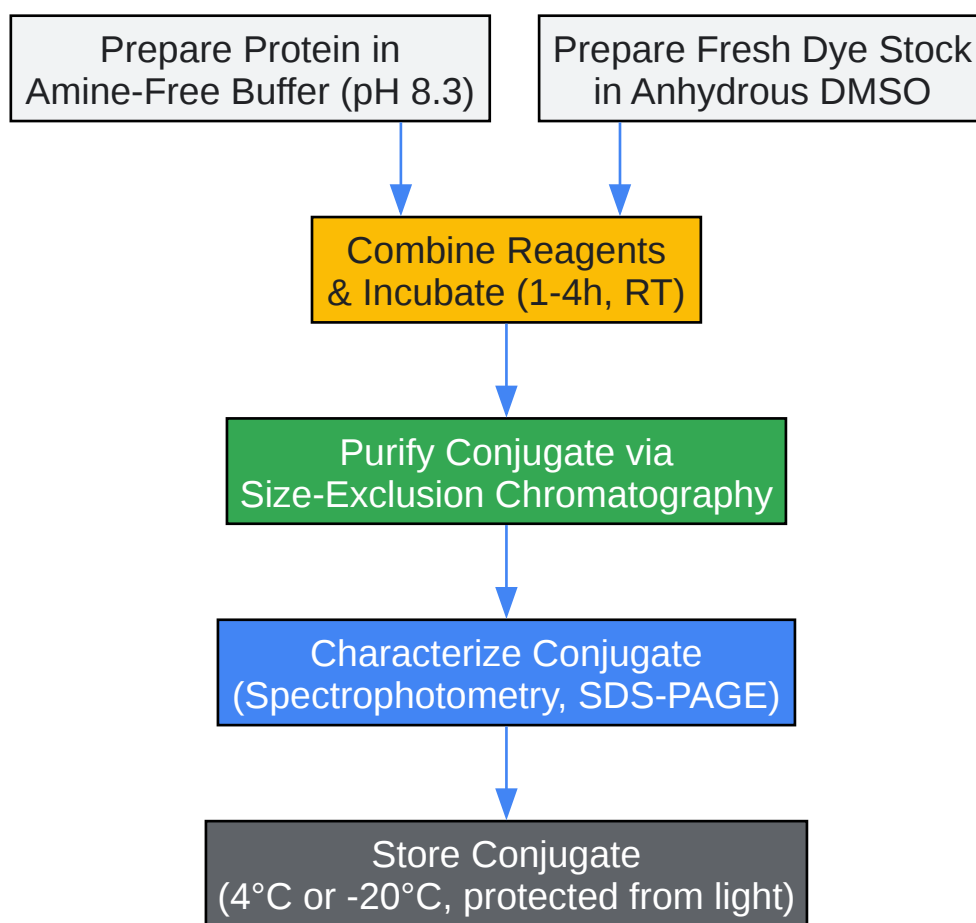
- Separate the labeled protein conjugate from unreacted dye and the NHS byproduct. Size-exclusion chromatography is the most common and effective method for proteins.^[12]
- Monitor the column fractions by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).
- Pool the fractions containing the labeled protein.
- Determine the degree of labeling (DOL) via spectrophotometry.

Summary of Reaction Parameters

Parameter	Recommended Condition	Notes
pH	7.2 - 8.5	Critical for amine reactivity and minimizing NHS ester hydrolysis. [3] [10]
Buffer	Phosphate, Bicarbonate, Borate, HEPES	Must be free of primary amines. [12] [14]
Solvent for Dye	Anhydrous DMSO or DMF	Prepare fresh immediately before use. [11] [12]
Reaction Time	0.5 - 4 hours at RT, or overnight at 4°C	Longer times may be needed but can increase hydrolysis. [10] [12]
Temperature	Room Temperature or 4°C	Lower temperature can reduce non-specific binding and hydrolysis. [10]

Example Experimental Workflow

The following diagram illustrates a typical workflow for a protein labeling experiment, from initial preparation to final characterization of the conjugate.



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Workflow for fluorescent labeling of a protein with an NHS ester dye.

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References

- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. abpbio.com [abpbio.com]

- 5. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 7. Bis-(N,N'-NHS-PEG4)-Cy5 | C55H73ClN4O16 | CID 156597094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bis-(N,N'-NHS-PEG4)-Cy5 Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 9. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. genecopoeia.com [genecopoeia.com]
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